(2-(Trifluormethyl)thiazol-5-yl)methanol

Übersicht

Beschreibung

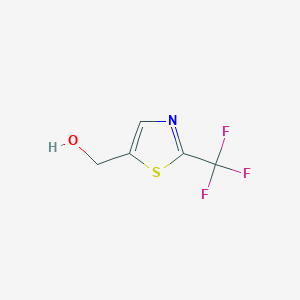

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further connected to a methanol group

Wissenschaftliche Forschungsanwendungen

(2-(Trifluoromethyl)thiazol-5-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound is a liquid at room temperature and is stored in a dry environment at 2-8°c , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been found to exert a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound is stored in a dry environment at 2-8°c , which may influence its stability and efficacy.

Vorbereitungsmethoden

The synthesis of (2-(Trifluoromethyl)thiazol-5-yl)methanol typically involves the cyclization and condensation of haloketones with thioamide . One of the most widely used methods for synthesizing thiazole moieties is the Hantzsch thiazole synthesis . In this process, haloketones react with thioamide under specific conditions to form the thiazole ring. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

(2-(Trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

(2-(Trifluoromethyl)thiazol-5-yl)methanol can be compared with other similar compounds, such as:

2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol: This compound has a similar structure but with an ethanol group instead of methanol.

(2-(4-Methoxyphenyl)thiazol-4-yl)methanol: This derivative has a methoxyphenyl group attached to the thiazole ring.

The uniqueness of (2-(Trifluoromethyl)thiazol-5-yl)methanol lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other thiazole derivatives.

Biologische Aktivität

(2-(Trifluoromethyl)thiazol-5-yl)methanol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features, including a thiazole ring and a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly as an enzyme inhibitor and in the development of pharmaceuticals targeting infectious diseases.

- Molecular Formula : CHFNOS

- Molecular Weight : 197.18 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration through biological membranes, which is advantageous for drug design.

Antimicrobial and Antifungal Properties

Research indicates that (2-(trifluoromethyl)thiazol-5-yl)methanol exhibits significant antimicrobial and antifungal activities. Studies have explored its effectiveness against various pathogens, suggesting that it could serve as a lead compound for new antimicrobial agents.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. The thiazole ring structure allows it to interact with specific biological targets, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of (2-(trifluoromethyl)thiazol-5-yl)methanol can be influenced by modifications to its structure. For example:

- Substituents on the thiazole ring : Variations in the substituents can enhance or diminish biological activity.

- Hydroxymethyl group : This functional group may play a role in the compound's interaction with biological targets, enhancing its overall efficacy.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated antimicrobial properties; showed significant activity against various bacterial strains. |

| Study 2 | Explored enzyme inhibition; identified potential targets and mechanisms of action. |

| Study 3 | Analyzed structure-activity relationships; suggested modifications that could enhance potency and selectivity against specific enzymes. |

The precise mechanism of action for (2-(trifluoromethyl)thiazol-5-yl)methanol remains to be fully elucidated. However, it is believed that the compound interacts with key enzymes involved in disease pathways, potentially leading to inhibition of their activity. The trifluoromethyl group enhances membrane permeability, allowing for more effective cellular uptake .

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKBHQFTYWBAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569511 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-97-5 | |

| Record name | [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.